Leelamine Hydrochloride: A Deep Dive into its Mechanism of Action
Leelamine Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular and cellular pathways through which Leelamine Hydrochloride exerts its effects. The primary mechanism revolves around its lysosomotropic properties, leading to its accumulation in acidic organelles and subsequent disruption of intracellular cholesterol transport. This initial event triggers a cascade of downstream consequences, including the inhibition of critical oncogenic signaling pathways, induction of cell death, and suppression of tumor growth and metastasis. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to offer a comprehensive resource for the scientific community.
Core Mechanism: Lysosomotropism and Disruption of Cholesterol Homeostasis
Leelamine is a weakly basic and lipophilic amine, characteristics that confer upon it lysosomotropic properties.[1][2] This allows it to readily traverse cellular membranes and subsequently become protonated and sequestered within acidic cellular compartments, most notably the lysosomes.[1][2] The accumulation of Leelamine within lysosomes is the foundational step in its mechanism of action.
This sequestration leads to a profound disruption of intracellular cholesterol transport.[1][2] It is hypothesized that Leelamine competes with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for exporting cholesterol from lysosomes.[1][3] This inhibition of NPC1 function results in the accumulation of unesterified cholesterol within the late endosomes and lysosomes, effectively creating a cellular phenotype reminiscent of Niemann-Pick type C disease.[1] The unavailability of cytosolic cholesterol disrupts numerous cellular processes that are vital for cancer cell survival and proliferation.
Downstream Effects on Oncogenic Signaling Pathways
The disruption of cholesterol homeostasis by Leelamine triggers the inhibition of multiple key oncogenic signaling pathways that are frequently hyperactivated in cancer.
Inhibition of PI3K/AKT, MAPK, and STAT3 Pathways
Leelamine treatment leads to the shutdown of the PI3K/AKT, MAPK, and STAT3 signaling cascades.[3][4][5] This is a consequence of the depletion of available cholesterol, which is essential for the proper function of receptor-mediated endocytosis and the integrity of lipid rafts where many signaling receptors reside.[3][6] By impairing the function of receptor tyrosine kinases (RTKs) and other upstream activators, Leelamine effectively dampens the downstream signaling that drives cell survival, proliferation, and metastasis.[2][7]
Modulation of Androgen Receptor (AR) Signaling
In the context of prostate cancer, Leelamine has been shown to be a potent inhibitor of the androgen receptor (AR).[1] This includes the inhibition of AR transcriptional activity, which is a critical driver of prostate cancer progression.
Suppression of cMyc Expression
Further studies in prostate cancer have revealed that Leelamine can downregulate the expression of the oncoprotein cMyc at both the protein and mRNA levels.[8] While not the sole mechanism of its anti-cancer effects, the suppression of cMyc contributes to its ability to inhibit cancer cell growth and migration.[8]
Cellular Consequences of Leelamine Treatment
The molecular perturbations induced by Leelamine manifest in several key cellular outcomes that contribute to its anti-tumor activity.
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Induction of Apoptosis: Leelamine promotes programmed cell death in various cancer cell lines.[1]
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Inhibition of Autophagy: The compound disrupts the cellular recycling process of autophagy.[1][2]
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Suppression of Cell Proliferation and Migration: Leelamine effectively hinders the growth and spread of cancer cells.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of Leelamine Hydrochloride and its derivatives.
Table 1: In Vitro Efficacy (IC50 Values) of Leelamine and its Derivatives in Melanoma Cell Lines
| Compound | UACC 903 (µM) | 1205 Lu (µM) |
| Leelamine | 2.13 ± 0.2 | 2.87 ± 0.1 |
| Derivative 4a | 2.1 | 2.9 |
| Derivative 4b | 2.3 | 2.3 |
| Derivative 4c | 24.4 | 24.3 |
| Derivative 5a | 1.2 | 2.0 |
| Derivative 5b | 1.0 | 1.8 |
| Abietic Acid | > 100 | > 100 |
Data sourced from a study on the structure-activity relationship of Leelamine.[1]
Table 2: In Silico Docking Analysis of Leelamine with NPC1 and NPC2
| Ligand | Target Protein | Dock Score (DS) | Binding Energy (BE) (kCal/mol) |
| Cholesterol | NPC1 | -14.35 | -156.64 |
| Cholesterol | NPC2 | -11.01 | -140.33 |
| Leelamine | NPC1 | -11.21 | -85.34 |
In silico data suggests a higher binding affinity of cholesterol and Leelamine for NPC1 over NPC2.[1]
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of Leelamine Hydrochloride.
Cell Viability Assay (MTS Assay)
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Objective: To determine the cytotoxic effects of Leelamine on cancer cell lines.
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Methodology:
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Cancer cells (e.g., UACC 903, 1205 Lu melanoma cells) are seeded in 96-well plates.
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After allowing the cells to adhere, they are treated with varying concentrations of Leelamine Hydrochloride or its derivatives for a specified period (e.g., 72 hours).
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A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
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The plates are incubated to allow for the conversion of MTS to formazan by viable cells.
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The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
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The IC50 values are calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.
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Western Blot Analysis for Signaling Pathway Inhibition
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Objective: To assess the effect of Leelamine on the phosphorylation status of key signaling proteins.
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Methodology:
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Cancer cells are treated with Leelamine at various concentrations (e.g., 3 to 6 µM) and for different durations (e.g., 3 to 24 hours).[4][9]
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Cells are lysed, and protein concentrations are determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3).
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The membrane is then washed and incubated with HRP-conjugated secondary antibodies.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Densitometry is used to quantify the changes in protein phosphorylation levels relative to total protein and loading controls.
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Intracellular Cholesterol Staining (Filipin Staining)
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Objective: To visualize the accumulation of unesterified cholesterol in lysosomes following Leelamine treatment.
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Methodology:
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Cells are grown on coverslips and treated with Leelamine.
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The cells are then fixed with paraformaldehyde.
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After fixation, the cells are washed and stained with a solution of Filipin III, a fluorescent dye that specifically binds to unesterified cholesterol.
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The coverslips are mounted on slides, and the distribution of cholesterol is visualized using a fluorescence microscope with a UV filter.
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In Vivo Xenograft Tumor Model
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Objective: To evaluate the anti-tumor efficacy of Leelamine in a living organism.
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Methodology:
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Human cancer cells (e.g., UACC 903 melanoma cells) are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).
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Once tumors are established, the mice are treated with Leelamine (e.g., 7.5 mg/kg body weight, intraperitoneally, daily) or a vehicle control.
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Tumor volume and mouse body weight are monitored regularly.
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At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).
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Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tabaslab.com [tabaslab.com]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leelamine is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
